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Introduction

Beryllium (Be) is a critical material in nuclear applications, particularly as a neutron multiplier in
fusion reactors. However, under neutron irradiation, transmutation reactions produce significant
guantities of helium (He), leading to the formation of He bubbles within the Be matrix. These
bubbles can cause detrimental changes in the material's properties, including swelling,
embrittlement, and surface blistering, ultimately limiting the operational lifetime of beryllium
components. Understanding and predicting the formation and evolution of these He bubbles is
therefore of paramount importance for the design and safety assessment of future nuclear
systems.

Computational modeling offers a powerful and cost-effective means to investigate the
fundamental mechanisms of He bubble formation at the atomic scale. By simulating the
interactions of He atoms with the Be lattice, researchers can gain insights into the nucleation,
growth, and coalescence of bubbles under various conditions. This document provides detailed
application notes and protocols for the computational modeling of He bubble formation in
beryllium, intended for researchers, scientists, and materials development professionals in the
nuclear energy sector. The protocols cover a multi-scale modeling approach, from atomistic
simulations using Molecular Dynamics (MD) and Density Functional Theory (DFT) to
mesoscale modeling with Rate Theory. Additionally, it outlines experimental protocols for
Transmission Electron Microscopy (TEM) for the validation of computational models.
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Computational Modeling Protocols
Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for investigating the dynamic evolution of He bubbles in Be,
providing insights into processes like He clustering, bubble growth, and interactions with lattice
defects.

2.1.1. Protocol for MD Simulation of Helium Bubble Formation
e System Setup:

o Define a simulation box containing a crystalline beryllium lattice. The size of the box
should be sufficient to minimize finite-size effects, typically on the order of tens of
nanometers in each dimension (e.g., 10x10x10 nm3).

o Apply periodic boundary conditions in all three dimensions to simulate a bulk material.

o Introduce a pre-existing void or a cluster of vacancies at the center of the simulation box to
serve as a nucleation site for the He bubble. The size of the initial void will depend on the
specific research question.

o Randomly insert a specified number of He atoms into the simulation box, corresponding to
the desired He concentration. Alternatively, He atoms can be inserted incrementally to
simulate implantation.

e |nteratomic Potential:

o Select an appropriate interatomic potential to describe the interactions between Be-Be,
He-He, and Be-He atoms. The choice of potential is critical for the accuracy of the
simulation. Embedded Atom Method (EAM) potentials are commonly used for metallic
systems. A recently developed machine learning potential has also been used for
simulating He bubbles in Be.

o Ensure the chosen potential accurately reproduces known physical properties of beryllium,
such as its lattice parameters, elastic constants, and defect formation energies.

¢ Simulation Execution:
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o Energy minimize the initial system to relax any high-energy configurations resulting from
atom insertion. This is typically done using a conjugate gradient or steepest descent
algorithm.

o Equilibrate the system at the desired temperature and pressure using a suitable
thermostat and barostat (e.g., Nosé-Hoover). This ensures the system reaches a stable
thermodynamic state before data collection.

o Perform the production run of the MD simulation for a sufficient duration to observe the
desired phenomena (e.g., He clustering, bubble growth). The simulation time will depend
on the temperature and He concentration.

o The simulation is typically run using software like LAMMPS (Large-scale Atomic/Molecular
Massively Parallel Simulator).

o Data Analysis:

[e]

Visualize the simulation trajectory to qualitatively observe the formation and evolution of
the He bubble.

[e]

Calculate the bubble size and shape as a function of time.

o

Determine the He/V ratio (the ratio of the number of He atoms to the number of vacancies
in the bubble). This ratio is a key parameter for understanding bubble stability.

o

Analyze the stress distribution around the bubble to identify plastic deformation
mechanisms like dislocation punching.

2.1.2. MD Simulation Workflow
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MD Simulation Workflow for Helium Bubble Formation in Beryllium.

Density Functional Theory (DFT) Calculations

DFT calculations provide highly accurate information on the energetics of He defects in Be,
which can be used to parameterize interatomic potentials for MD simulations and as input for

Rate Theory models.
2.2.1. Protocol for DFT Calculation of Helium Defect Energetics

e System Setup:
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o Create a supercell of the beryllium crystal structure (HCP). The supercell should be large
enough to minimize interactions between periodic images of the defect (e.g., 3x3x3 or
larger).

o Introduce the defect of interest into the supercell. This could be a single interstitial He
atom, a substitutional He atom (in a vacancy), or a small He-vacancy cluster.

e Calculation Parameters:

o Use a plane-wave basis set with a suitable energy cutoff, determined through
convergence testing.

o Employ a k-point mesh for sampling the Brillouin zone, also determined through
convergence testing (e.g., a Monkhorst-Pack grid).

o Choose an appropriate exchange-correlation functional, such as the Generalized Gradient
Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.

o Perform spin-polarized calculations if magnetic effects are expected, although this is
generally not necessary for the Be-He system.

o The calculations are typically performed using software like VASP (Vienna Ab initio
Simulation Package) or Quantum ESPRESSO.

e Calculation Execution:

o

Perform a geometry optimization to relax the atomic positions of the supercell containing
the defect until the forces on the atoms are below a certain tolerance.

o

Calculate the total energy of the relaxed supercell with the defect.

[e]

Calculate the total energy of a perfect Be supercell of the same size.

o

Calculate the energy of an isolated He atom in a large vacuum box.

o Data Analysis:
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o Calculate the formation energy of the He defect using the total energies obtained in the
previous step. For example, the formation energy of an interstitial He atom is given by:
ngcontent-ng-c4139270029=""_nghost-ng-c864294854="" class="inline ng-star-inserted">

E; = Ep, .y, — Ep, — Ey, Ef=EBe+He—EBe-EHe

where ngcontent-ng-c4139270029="" _nghost-ng-c864294854="" class="inline ng-star-
inserted">

Eg, . . EBe+He

is the total energy of the supercell with the He interstitial, ngcontent-ng-c4139270029=""
_nghost-ng-c864294854="" class="inline ng-star-inserted">

E,, EBe

is the total energy of the perfect supercell, and ngcontent-ng-c4139270029="" _nghost-ng-
€864294854="" class="inline ng-star-inserted">

E,, EHe

is the energy of an isolated He atom.

o Calculate the binding energy of He atoms to vacancies and to other He atoms to
understand the initial stages of clustering.

2.2.2. DFT Calculation Workflow
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DFT Calculation Workflow for Helium Defect Energetics in Beryllium.

Rate Theory Modeling

Rate theory provides a mesoscale approach to model the long-term evolution of the He bubble
population, bridging the gap between atomistic simulations and macroscopic observations.

2.3.1. Rate Theory Model Description

Rate theory models describe the evolution of the concentrations of various defects (He atoms,
vacancies, self-interstitials, and clusters of these) by a set of coupled ordinary differential
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equations. Each equation represents the rate of change of the concentration of a particular
defect species due to processes like diffusion, trapping, and emission.

The key parameters for a rate theory model, such as defect migration energies and binding
energies, are typically obtained from DFT calculations or MD simulations. The model can then
be used to predict the evolution of the bubble size distribution as a function of time,

temperature, and He production rate.

2.3.2. Rate Theory Logical Diagram
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Logical Diagram of a Rate Theory Model for Helium Bubble Evolution.

Experimental Validation Protocol

Experimental validation is crucial to ensure the accuracy and predictive capability of the
computational models. Transmission Electron Microscopy (TEM) is a primary technique for
characterizing the size, density, and distribution of He bubbles in irradiated beryllium.

Protocol for TEM Characterization of Helium Bubbles
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e Sample Preparation:

o

Obtain thin foils from bulk beryllium samples that have been irradiated under controlled
conditions (temperature, neutron fluence, and He concentration).

Mechanical grinding and polishing are used to reduce the thickness of the sample to ~100
pm.

Final thinning to electron transparency is achieved by twin-jet electropolishing or focused
ion beam (FIB) milling. For radioactive materials, FIB is often preferred as it minimizes
handling and waste.

For FIB preparation, a thin lamella is extracted from the region of interest, mounted on a
TEM grid, and then thinned to the final thickness using a gallium ion beam.

o TEM Imaging:

o

Use a transmission electron microscope with a sufficiently high accelerating voltage (e.g.,
200-300 kV) to penetrate the beryllium sample.

Employ bright-field imaging conditions to visualize the overall microstructure, including
grain boundaries and dislocations.

Use underfocus and overfocus imaging (Fresnel contrast) to enhance the visibility of the
He bubbles. Bubbles will appear as bright circles with a dark fringe in underfocus
conditions and as dark circles with a bright fringe in overfocus conditions.

For more detailed analysis, high-resolution TEM (HRTEM) can be used to study the
bubble faceting and the structure of the bubble-matrix interface.

o Data Analysis:

[e]

[e]

Acquire a statistically significant number of TEM images from different regions of the
sample.

Use image analysis software to measure the diameter of each bubble and calculate the
bubble size distribution.
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o Determine the number of bubbles per unit volume (bubble density) from the number of
bubbles observed in a known volume of the TEM foil.

o Correlate the observed bubble characteristics (size, density, and distribution) with the
irradiation conditions (temperature, dose, and He concentration).

3.2. Experimental Workflow for TEM Validation
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l
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Experimental Workflow for TEM Validation of Helium Bubble Models.

Data Presentation

Quantitative data from both computational modeling and experimental characterization should
be summarized in clearly structured tables for easy comparison and validation.

Table 1: Computational Parameters for MD and DFT Simulations
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Density Functional Theory

Parameter Molecular Dynamics (MD)
(DFT)
Software LAMMPS VASP, Quantum ESPRESSO
Interatomic EAM, Machine Learning
) _ ) GGA (PBE)
Potential/Functional Potential

Simulation Box/Supercell Size

e.g., 10x10x10 nm?3

e.g., 3x3x3 supercell

Boundary Conditions Periodic Periodic

Temperature 300 - 1200 K 0 K (for ground state)

Time Step/Energy Cutoff ~1fs ~400 eV (converged)
k-point Mesh N/A e.g., 3x3x3 Monkhorst-Pack

Table 2: Quantitative Results of Helium Bubble Formation in Beryllium
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Bubble Bubble .
. . . . Swelling
Condition Diameter Density HelV Ratio (%) Method
(nm) (m-2) ’

Irradiation at )

11 - 28 (avg. Experimental
RT, 1x10:8 1.36 x 102 - 3.7

17.7) (TEM)
He*/cm?

Neutron
Irradiation,
700°C, ~1150
appm He

0.3 Experimental

MD ~1.25
Simulation, - - (instability
900 K threshold)

Computation
al (MD)

Neutron
Irradiation, - - - 0.6 Experimental
686 K

Neutron
Irradiation, - - - 6.5 Experimental
968 K

Conclusion

The multi-scale modeling approach, combining the strengths of MD, DFT, and Rate Theory,
provides a comprehensive framework for understanding and predicting He bubble formation in
beryllium. The detailed protocols provided in this document offer a starting point for researchers
to perform these simulations and validate them against experimental data. Accurate and
validated computational models are essential for the development of radiation-resistant
beryllium alloys and for ensuring the safe and reliable operation of future nuclear energy
systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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